
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is an organophosphorus compound that features a benzothiophene ring fused with a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The general reaction scheme is as follows:
Starting Material: Benzothiophene derivative
Reagent: Dimethyl phosphorochloridate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (e.g., alcohols, amines); reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Phosphate esters
Applications De Recherche Scientifique
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfate
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfonate
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl carbonate
Uniqueness
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate, sulfonate, and carbonate analogs. The presence of the phosphate group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88690-90-8 |
|---|---|
Formule moléculaire |
C10H11O5PS |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
dimethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate |
InChI |
InChI=1S/C10H11O5PS/c1-13-16(12,14-2)15-9-7-5-3-4-6-8(7)17-10(9)11/h3-6,9H,1-2H3 |
Clé InChI |
GOJQSHAZIRTALR-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1C2=CC=CC=C2SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


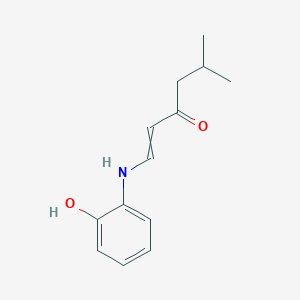

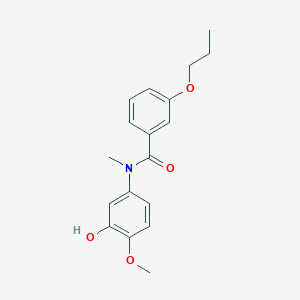
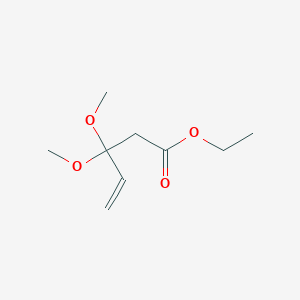

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
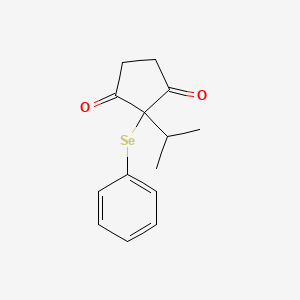
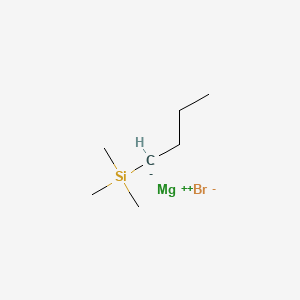
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
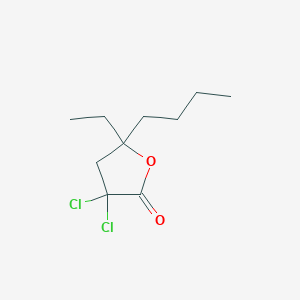
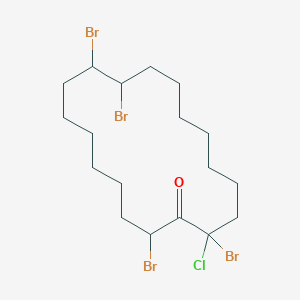
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
